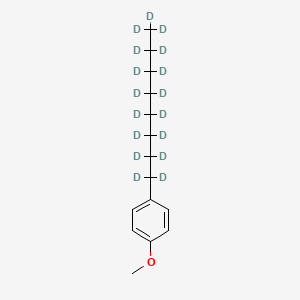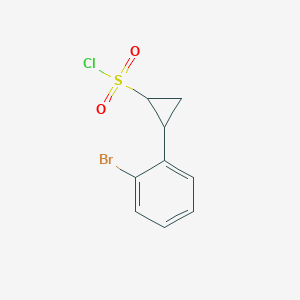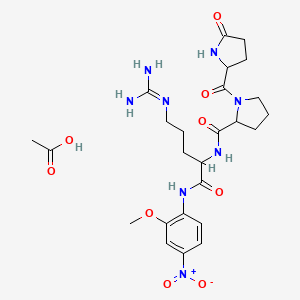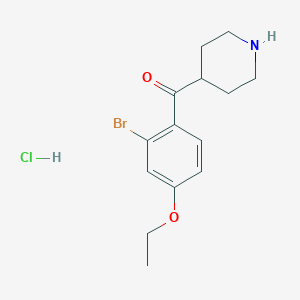
4-N-Octyl-D17-anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Octyl-D17-anisole is a deuterium-labeled compound, specifically a stable isotope of 4-N-Octyl-anisole. It is used primarily in scientific research due to its unique properties, which include the incorporation of deuterium atoms. This compound is valuable in various fields such as chemistry, biology, and pharmacology for tracing and quantitation purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Octyl-D17-anisole involves the deuteration of 4-N-Octyl-anisole. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under specific temperature and pressure conditions to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterium gas and maintain the required conditions is essential for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-Octyl-D17-anisole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-N-Octyl-D17-anisole is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of their properties under various conditions.
Wirkmechanismus
The mechanism of action of 4-N-Octyl-D17-anisole involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and biological transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-Octyl-anisole: The non-deuterated version of the compound, used for similar purposes but without the benefits of stable isotope labeling.
4-N-Decyl-anisole: A similar compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
4-N-Hexyl-anisole: A compound with a shorter alkyl chain, used in studies to compare the effects of chain length on reactivity and properties.
Uniqueness
4-N-Octyl-D17-anisole is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various applications. This makes it a valuable tool in scientific research, offering advantages over non-deuterated analogs in terms of accuracy and reliability in tracing studies.
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
237.45 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-9H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
RGDZNCUQBISCLM-RORPREDISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)

![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)

![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)


![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)


